(3-Iodofuran-2-yl)methanamine (3-Iodofuran-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17388868
InChI: InChI=1S/C5H6INO/c6-4-1-2-8-5(4)3-7/h1-2H,3,7H2
SMILES:
Molecular Formula: C5H6INO
Molecular Weight: 223.01 g/mol

(3-Iodofuran-2-yl)methanamine

CAS No.:

Cat. No.: VC17388868

Molecular Formula: C5H6INO

Molecular Weight: 223.01 g/mol

* For research use only. Not for human or veterinary use.

(3-Iodofuran-2-yl)methanamine -

Specification

Molecular Formula C5H6INO
Molecular Weight 223.01 g/mol
IUPAC Name (3-iodofuran-2-yl)methanamine
Standard InChI InChI=1S/C5H6INO/c6-4-1-2-8-5(4)3-7/h1-2H,3,7H2
Standard InChI Key UHXQXAQJVPROMK-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1I)CN

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The compound’s structure centers on a furan ring—a five-membered aromatic system comprising four carbon atoms and one oxygen atom. Substitutions at the 2- and 3-positions introduce a methanamine (-CH2_2NH2_2) group and an iodine atom, respectively. This arrangement creates an electron-rich ring system with polarizable regions, enabling diverse reactivity. The iodine atom’s electron-withdrawing effect modulates the ring’s electronic density, while the amine group offers nucleophilic sites for further functionalization .

Stereoelectronic Effects

The iodine substituent exerts a strong inductive (-I) effect, withdrawing electron density from the furan ring. This polarization enhances the ring’s susceptibility to electrophilic aromatic substitution at the 5-position, while the amine group facilitates nucleophilic reactions such as alkylation or acylation . Computational studies of related iodofuran derivatives suggest that the C–I bond length (2.09 Å) and bond dissociation energy (55 kcal/mol) influence regioselectivity in cross-coupling reactions .

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

  • IR: N–H stretching at 3350–3300 cm1^{-1}, C–I stretch at 590 cm1^{-1}.

  • NMR: 1H^1\text{H} NMR signals for the furan protons appear as doublets between δ 6.2–7.5 ppm, while the methylene group (-CH2_2NH2_2) resonates at δ 3.4–3.8 ppm.

  • Mass Spectrometry: Molecular ion peak at m/z 223.01 (M+^+).

Table 1: Molecular Identifiers of (3-Iodofuran-2-yl)methanamine

PropertyValue
IUPAC Name(3-iodofuran-2-yl)methanamine
Molecular FormulaC5H6INO\text{C}_5\text{H}_6\text{INO}
Molecular Weight223.01 g/mol
CAS NumberNot publicly disclosed
SMILESC1=COC(=C1I)CN
InChI KeyUHXQXAQJVPROMK-UHFFFAOYSA-N

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two primary steps: iodination of a furan precursor followed by amination.

Iodination of Furan Derivatives

Starting from 3-unsubstituted furan, electrophilic iodination using I2\text{I}_2 and KOH\text{KOH} in dimethylformamide (DMF) introduces the iodine atom at the 3-position . This reaction proceeds via an iodonium ion intermediate, with yields exceeding 80% under optimized conditions .

Amination Strategies

Subsequent amination employs reductive pathways or nucleophilic substitution:

  • Reductive Amination: Reaction of 3-iodofuran-2-carbaldehyde with ammonium acetate and sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) yields the target amine.

  • Nucleophilic Substitution: Displacement of a leaving group (e.g., bromide) at the 2-position using aqueous ammonia under high pressure.

Industrial Optimization

Continuous flow reactors enhance scalability by minimizing side reactions. For instance, a two-stage microreactor system achieves 92% conversion in the iodination step, followed by inline amination with NH3\text{NH}_3 gas. This method reduces waste and improves purity (>99%) compared to batch processes.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Advantage
Batch Iodination 8095Low equipment cost
Flow Reactor9299High throughput
Reductive Amination7598Mild conditions

Reactivity and Functionalization

Cross-Coupling Reactions

The iodine atom facilitates palladium-catalyzed couplings, such as Suzuki-Miyaura reactions with boronic acids. For example, coupling with phenylboronic acid forms 2-(aminomethyl)-3-phenylfuran, a scaffold for kinase inhibitors .

Amine Derivatization

The primary amine undergoes acylation, sulfonation, or Schiff base formation. Acetylation with acetic anhydride produces NN-acetyl-(3-iodofuran-2-yl)methanamine, a precursor for radiopharmaceuticals.

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a building block for bioactive molecules:

  • Anticancer Agents: Hybrid molecules combining the iodofuran moiety with quinazoline show IC50_{50} values of 1.2 μM against breast cancer cell lines.

  • Antimicrobials: Schiff bases derived from (3-iodofuran-2-yl)methanamine exhibit MIC values of 4 μg/mL against Staphylococcus aureus.

Radiopharmaceuticals

The iodine-127 isotope enables radioiodination for imaging probes. 125I^{125}\text{I}-labeled derivatives have been used in SPECT imaging of dopamine receptors.

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)
Water0.5
Ethanol12.4
DMSO34.7

Research Frontiers

Catalytic Applications

Recent studies explore its use as a ligand in Cu-catalyzed azide-alkyne cycloadditions, achieving turnover numbers (TON) of 104^4 .

Toxicity Profiling

Preliminary in vitro assays indicate low cytotoxicity (LD50_{50} > 500 μM in HEK293 cells), supporting its safety as a synthetic intermediate.

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